molecular formula C16H17N3O2S B2771840 ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid CAS No. 694516-61-5

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid

Cat. No.: B2771840
CAS No.: 694516-61-5
M. Wt: 315.39
InChI Key: WMDILDCVCVZUMV-UHFFFAOYSA-N
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Description

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridin-3-ylmethyl group, and a carbonothioyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl(pyridin-3-ylmethyl)amine Intermediate: This step involves the reaction of benzyl chloride with pyridin-3-ylmethylamine under basic conditions to form the intermediate.

    Thioamide Formation: The intermediate is then reacted with carbon disulfide in the presence of a base to form the thioamide group.

    Coupling with Amino Acetic Acid: Finally, the thioamide intermediate is coupled with amino acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridin-3-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-ylmethylamine Derivatives: Compounds with similar pyridin-3-ylmethyl groups.

    Thioamide Compounds: Compounds containing thioamide functionalities.

    Amino Acetic Acid Derivatives: Compounds with amino acetic acid backbones.

Uniqueness

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid is unique due to its combination of a benzyl group, a pyridin-3-ylmethyl group, and a carbonothioyl group attached to an amino acetic acid backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

2-[[benzyl(pyridin-3-ylmethyl)carbamothioyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(21)10-18-16(22)19(11-13-5-2-1-3-6-13)12-14-7-4-8-17-9-14/h1-9H,10-12H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDILDCVCVZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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